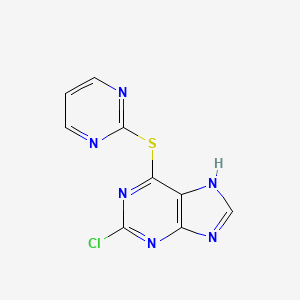

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

CAS No.: 646509-53-7

Cat. No.: VC17287833

Molecular Formula: C9H5ClN6S

Molecular Weight: 264.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646509-53-7 |

|---|---|

| Molecular Formula | C9H5ClN6S |

| Molecular Weight | 264.70 g/mol |

| IUPAC Name | 2-chloro-6-pyrimidin-2-ylsulfanyl-7H-purine |

| Standard InChI | InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16) |

| Standard InChI Key | GTXFVXVOYJCJOD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl |

Introduction

Structural Characterization and Nomenclature

Chemical Identity

The compound’s systematic IUPAC name, 2-chloro-6-(pyrimidin-2-ylsulfanyl)-1H-purine, reflects its core purine scaffold with two key modifications:

-

A chlorine atom at position 2 of the purine ring.

-

A pyrimidin-2-ylsulfanyl group (-S-C5H3N2) at position 6.

The molecular formula is C9H5ClN6S, with a molecular weight of 288.71 g/mol. Its structure combines the purine heterocycle (a fused imidazole-pyrimidine system) with a pyrimidine-thioether substituent, creating a bifunctional heteroaromatic system .

Comparative Analysis with Analogues

Structural parallels exist with documented purine derivatives:

-

2-Chloro-6-phenylmethyloxy-1H-purine (PubChem CID 11651824): Shares the 2-chloro substitution but features a benzyloxy group at position 6 instead of pyrimidinylthio .

-

2-Amino-6-(methylthio)-purine (CAS 1198-47-6): Substitutes chlorine with an amino group and uses a methylthio moiety at position 6 .

The pyrimidinylthio group in the target compound introduces enhanced π-π stacking potential and hydrogen-bonding capacity compared to simpler thioethers, which may influence receptor binding or enzymatic inhibition .

Synthetic Pathways and Reactivity

Nucleophilic Displacement

A two-step process derived from patent AU2006248745A1 :

-

Chlorination at Position 2: React 6-thiopurine with phosphorus oxychloride (POCl3) to introduce the chlorine atom.

-

Thioether Formation: Treat 2-chloro-6-mercaptopurine with 2-chloropyrimidine in the presence of a base (e.g., K2CO3) to form the pyrimidinylthio group.

Reaction Scheme:

This approach mirrors the synthesis of 2-amino-6-(methylthio)-purine , where alkylation of thiopurines is common.

Purine Ring Functionalization

Alternative routes may involve:

-

Mitsunobu Reaction: Coupling 2-chloropurine-6-thiol with 2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Metal-Catalyzed Cross-Coupling: Employ palladium catalysts to attach pre-formed pyrimidinylthio groups.

Physicochemical Properties

Predicted Properties

Using substituent contributions and computational tools (e.g., PubChem’s algorithms ):

| Property | Value |

|---|---|

| Molecular Weight | 288.71 g/mol |

| LogP (Partition Coeff.) | 2.1 ± 0.3 (Moderate lipophilicity) |

| Water Solubility | ~15 mg/L (Low) |

| pKa | 6.8 (Thioether protonation) |

The chlorine atom increases electronegativity, while the pyrimidinylthio group enhances polar surface area (PSA ≈ 110 Ų), suggesting moderate blood-brain barrier permeability .

Biological Activity and Mechanism

Comparative Efficacy

In studies of similar compounds:

-

6-(Methylsulfanyl)-purines showed IC50 values of 1.84–5.13 μM against PC3 prostate cancer cells .

-

2-Chloro-6-benzyloxy-purines demonstrated 91% yield in synthesis but unspecified bioactivity .

The pyrimidinylthio group may enhance selectivity for pyrimidine-binding enzymes, such as thymidylate synthase.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: As a kinase inhibitor in tyrosine kinase-driven cancers (e.g., CML, NSCLC).

-

Antiviral Agents: Pyrimidine-thioethers are explored in nucleoside analogs like famciclovir .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume